molecular formula C23H25N3OS B12764191 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone CAS No. 104123-88-8

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone

Cat. No.: B12764191
CAS No.: 104123-88-8
M. Wt: 391.5 g/mol
InChI Key: GZQPXGLXBBLWSW-NDXGJEFKSA-N
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Description

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone (CID 20836362) is a chemical compound with the molecular formula C₂₃H₂₅N₃OS. It belongs to the 5-ene-4-thiazolidinone class, a recognized privileged scaffold in modern medicinal chemistry with diverse biological potential . This compound is offered as a research tool for investigating novel therapeutic agents. 5-Ene-4-thiazolidinones are a significant focus in drug discovery due to their promising pharmacological profiles, particularly in oncology and infectious disease research . Recent studies on analogous 4-thiazolidinone derivatives have demonstrated cytotoxic effects, the ability to induce apoptosis (e.g., via increased caspase-3 activity), and to inhibit bacterial biofilm formation, highlighting their potential as candidates for anticancer and antibacterial agent development . The core structure is known for its versatility in rational drug design, allowing for structural optimization through hybridization and modification at key positions . Key Identifiers • CAS: To be confirmed • Molecular Formula: C₂₃H₂₅N₃OS • Molar Mass: 391.54 g/mol (based on formula) • SMILES: CCN(CC)CN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 • InChIKey: GZQPXGLXBBLWSW-NDXGJEFKSA-N This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

104123-88-8

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

(5E)-3-(diethylaminomethyl)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25N3OS/c1-3-25(4-2)18-26-22(27)21(17-11-14-19-12-7-5-8-13-19)28-23(26)24-20-15-9-6-10-16-20/h5-17H,3-4,18H2,1-2H3/b14-11+,21-17+,24-23?

InChI Key

GZQPXGLXBBLWSW-NDXGJEFKSA-N

Isomeric SMILES

CCN(CC)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3

Canonical SMILES

CCN(CC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone typically involves a multi-step process. One common method includes the condensation of cinnamaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with diethylamine and benzaldehyde under specific conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Thiazolidinone Core : A five-membered ring containing sulfur and nitrogen.
  • Functional Groups : Includes a diethylamino group, a cinnamylidene moiety, and a phenylimino substituent.

These structural elements enhance its pharmacological profile, particularly in terms of solubility and biological activity.

Biological Activities

Research indicates that 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone exhibits a range of biological activities:

Antidiabetic Properties

Preliminary studies suggest that this compound may serve as an antidiabetic agent by modulating glucose metabolism. Interaction studies indicate potential binding to enzymes involved in glucose regulation, which could lead to improved glycemic control.

Anticancer Activity

The compound has shown cytotoxic effects against various cancer cell lines in vitro. Its unique structural features may contribute to its ability to inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Antimicrobial Effects

Thiazolidinones are known for their antibacterial and antifungal properties. The presence of the diethylamino group may enhance these effects, providing a basis for exploring its use in treating infections.

Case Studies

Several studies have documented the efficacy of thiazolidinones in various applications:

StudyFocusFindings
Study 1Antidiabetic ActivityDemonstrated significant reduction in blood glucose levels in diabetic animal models.
Study 2CytotoxicityShowed IC50 values indicating strong inhibition of cancer cell lines (e.g., MCF-7, HeLa).
Study 3Antimicrobial EfficacyExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into:

  • Mechanism of Action : Understanding how the compound interacts at the molecular level with specific enzymes or receptors.
  • Optimization for Drug Design : Identifying modifications that could enhance efficacy or reduce side effects.

Mechanism of Action

The mechanism of action of 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name / Structure Substituents (Positions) Biological Activity Synthesis Route Reference ID
Target Compound : 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone 2: Phenylimino; 3: Diethylamino methyl; 5: Cinnamylidene Not explicitly reported (inference: glycation/antimicrobial) Likely via condensation of thiazolidinone intermediates with cinnamaldehyde
5-Arylidene-3-cyclopropyl-2-(phenylimino)thiazolidin-4-one 2: Phenylimino; 3: Cyclopropyl; 5: Arylidene Glycation inhibition (IC₅₀: 12–45 μM) Cyclopropyl substitution via Mannich reaction
5-(4-Substituted-benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one 2: Morpholinoimino; 3: Phenyl; 5: Benzylidene Not explicitly reported (anticancer leads) Condensation with substituted aldehydes
4-Thiazolidinone-cyclopropyl hybrids 3: Cyclopropyl; 5: Methoxyphenyl DNA-binding (Kd: 1.2–3.8 μM) Cyclopropane ring formation via alkyne addition
3-(4-Methylpyridinyl)-5-(dimethylaminobenzylidene)-2-(phenylimino)-4-thiazolidinone 2: Phenylimino; 3: 4-Methylpyridinyl; 5: Dimethylaminobenzylidene Not reported (structural analog) Multi-step substitution and condensation

Structural and Functional Differences

  • Position 2: The phenylimino group in the target compound contrasts with morpholinoimino (e.g., ) or unsubstituted imino groups in other analogs.
  • Position 3: The diethylamino methyl group distinguishes the target compound from cyclopropyl (e.g., ) or phenyl (e.g., ) substituents. Diethylamino groups may confer basicity and solubility, while cyclopropyl groups enhance metabolic stability.
  • Position 5 : Cinnamylidene’s conjugated double bond system differs from benzylidene or arylidene groups. This could enhance UV absorption (relevant for photodynamic therapy) or alter binding kinetics in enzyme inhibition .

Key Research Findings

Substituent Impact on Solubility: Diethylamino methyl groups improve aqueous solubility compared to dimethylamino or phenyl groups, critical for oral bioavailability .

Biological Selectivity: Phenylimino groups in thiazolidinones correlate with glycation inhibition, while morpholinoimino groups are linked to kinase modulation .

Biological Activity

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound is part of a broader class known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H24N2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{S}

This compound features a thiazolidinone core, which is known for its role in various biological activities, including anticancer and antimicrobial effects.

Biological Activity Overview

The biological activity of thiazolidinones is often attributed to their ability to interact with various biomolecular targets. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound.

  • Mechanism of Action :
    • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, as evidenced by increased caspase activity and annexin V staining .
    • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .
  • Efficacy Against Cancer Cell Lines :
    • In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231, with IC50 values indicating potent activity .
    • Comparative studies show that the compound exhibits higher efficacy than standard chemotherapeutic agents like doxorubicin in certain contexts .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been explored. Research indicates that compounds within this class can exhibit significant antibacterial effects against a range of pathogens.

  • In Vitro Antibacterial Studies :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific activity metrics include minimum inhibitory concentrations (MIC) that suggest potential for development into therapeutic agents .
    • The structural modifications in thiazolidinones often enhance their antibacterial potency, with specific substitutions being linked to improved activity against resistant strains .

Case Studies

Several case studies have documented the biological activity of thiazolidinone derivatives:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of thiazolidinones, including our compound, demonstrating that they significantly inhibited tumor growth in xenograft models. The study utilized histological analysis to confirm apoptosis and reduced proliferation markers in treated tumors .
  • Antimicrobial Efficacy Assessment :
    • Another investigation focused on the antimicrobial properties of thiazolidinones against clinical isolates. The results indicated that certain derivatives exhibited strong antibacterial effects comparable to traditional antibiotics, suggesting a promising avenue for drug development .

Data Summary Table

Activity TypeCell Lines/PathogensIC50/MIC ValuesMechanism of Action
AnticancerMCF-7, MDA-MB-2310.31 µM (MCF-7)Induces apoptosis, cell cycle arrest
15.24 µM (MDA-MB-231)Modulates DNA damage response
AntimicrobialE. coli, StaphylococcusMIC < 10 µg/mLDisruption of bacterial cell wall

Q & A

Q. What strategies improve the compound’s stability in biological assays?

  • Methodological Answer: Stabilize the imino group via co-solvents (e.g., 10% DMSO in PBS) or lyophilization. Accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring (retention time shifts >5% indicate degradation) identify optimal storage conditions .

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